

# The Discontinued Development of Lintitript: A Look at its Clinical Administration and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Lintitript |           |
| Cat. No.:            | B1675547   | Get Quote |

Introduction: **Lintitript** (formerly SR 27897) is a selective antagonist of the cholecystokinin type A (CCK-A) receptor.[1] Initially investigated for the treatment of appetite disorders and pancreatic cancer, its development was halted by Sanofi in the early 2000s.[1] Despite its discontinuation, the available clinical data and mechanism of action provide valuable insights for researchers in gastroenterology and pharmacology. This document outlines the administration of **lintitript** in a key human clinical trial and provides detailed protocols based on the available research.

#### **Mechanism of Action**

**Lintitript** functions by competitively binding to the CCK-A receptor, thereby blocking the action of endogenous cholecystokinin (CCK).[1] CCK is a peptide hormone that plays a crucial role in various digestive processes, including the regulation of gastric emptying and gallbladder contraction, and it also acts as a satiety signal in the brain. By antagonizing the CCK-A receptor, **lintitript** was investigated for its potential to modulate these functions.







Click to download full resolution via product page

Caption: Mechanism of action of **Lintitript** as a CCK-A receptor antagonist.

#### **Human Clinical Trial Data**

A notable human clinical trial investigated the effect of **lintitript** on gastric emptying in healthy male volunteers. The study, published in 1998, employed a randomized, double-blind, crossover design.[2]

#### **Quantitative Data Summary**



| Parameter                           | Placebo                   | Lintitript (15<br>mg)     | Percentage<br>Change  | P-value |
|-------------------------------------|---------------------------|---------------------------|-----------------------|---------|
| Solid Gastric<br>Emptying           |                           |                           |                       |         |
| Lag Period                          | -                         | -                         | Shortened by 20%      | <0.05   |
| Area Under the<br>Curve (AUC)       | -                         | -                         | Lowered by 12%        | <0.03   |
| Half-Emptying<br>Time (t½)          | -                         | -                         | Lowered by 13%        | <0.03   |
| Liquid Gastric<br>Emptying          |                           |                           |                       |         |
| Half-Emptying<br>Time (t½)          | Not significantly altered | Not significantly altered | -                     | -       |
| Hormonal<br>Response                |                           |                           |                       |         |
| Postprandial<br>Plasma CCK          | -                         | -                         | Markedly<br>increased | <0.001  |
| Postprandial Pancreatic Polypeptide | -                         | -                         | Distinctly reduced    | <0.01   |

Data extracted from a 1998 study on the effect of lintitript on gastric emptying.[2]

## **Experimental Protocols**

The following protocols are based on the methodology of the 1998 clinical trial.

## **Study Design and Participant Population**

• Design: Randomized, double-blind, two-period crossover.



- Participants: Nine healthy male volunteers.
- Ethical Considerations: The study protocol was approved by an institutional ethics committee, and all participants provided written informed consent.

#### **Investigational Product Administration**

• Drug: Lintitript

· Dosage: 15 mg

Route of Administration: Oral

- Timing: Administered one hour prior to meal intake.
- Control: Placebo administered on a separate occasion.

#### **Gastric Emptying Measurement**

- Test Meal: A solid-liquid meal consisting of a pancake (570 kcal) labeled with 500 μCi of 99mTc-sulfur colloid and 500 ml of 10% dextrose containing 80 μCi of 111In-DTPA.
- Imaging: Subjects were positioned in a sitting position, and gastric emptying was assessed using a dual-headed gamma camera.
- Data Acquisition: Images were acquired continuously to determine the rate of solid and liquid emptying from the stomach.

#### **Blood Sampling and Analysis**

- Sample Collection: Blood samples were collected at regular intervals post-meal.
- Analytes: Plasma cholecystokinin (CCK) and pancreatic polypeptide (PP) levels were measured.
- Assay: A specific radioimmunoassay (RIA) was used for hormone quantification.





Click to download full resolution via product page

Caption: Experimental workflow for the clinical trial of **Lintitript**.



#### Conclusion

The available data demonstrates that **lintitript** is a potent CCK-A receptor antagonist with gastrokinetic properties, specifically accelerating the gastric emptying of solids. While the development of **lintitript** was discontinued, the findings from its clinical investigation continue to contribute to the understanding of the role of CCK in gastrointestinal physiology. The protocols and data presented here serve as a valuable reference for researchers exploring CCK-A receptor antagonism and the development of novel prokinetic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Effect of lintitript, a new CCK-A receptor antagonist, on gastric emptying of a solid-liquid meal in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discontinued Development of Lintitript: A Look at its Clinical Administration and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675547#lintitript-administration-in-human-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com